BenchChemオンラインストアへようこそ!

1-[(4-CHLOROPHENYL)METHYL]-3-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]UREA

CYP inhibition Drug metabolism Selectivity profiling

Procure CAS 1421449-23-1 as your reference compound for urea-based lead optimization. This para-chlorobenzyl furanyl hydroxypropyl urea delivers a >190-fold CYP3A4/CYP3A5 selectivity window—significantly exceeding ortho-chloro and unsubstituted analogs—critical for ADME-Tox panels. Its furan-2-yl moiety enables reversible Rv3802c inhibition (Ki 5.2 µM) for mycobacterial cell-wall probe development, while the 3-hydroxypropyl linker increases aqueous solubility and reduces non-specific binding versus des-hydroxy analogs. Available in gram to multi-gram quantities with strict batch QC.

Molecular Formula C15H17ClN2O3
Molecular Weight 308.76
CAS No. 1421449-23-1
Cat. No. B2668874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-CHLOROPHENYL)METHYL]-3-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]UREA
CAS1421449-23-1
Molecular FormulaC15H17ClN2O3
Molecular Weight308.76
Structural Identifiers
SMILESC1=COC(=C1)C(CCNC(=O)NCC2=CC=C(C=C2)Cl)O
InChIInChI=1S/C15H17ClN2O3/c16-12-5-3-11(4-6-12)10-18-15(20)17-8-7-13(19)14-2-1-9-21-14/h1-6,9,13,19H,7-8,10H2,(H2,17,18,20)
InChIKeyKGNCUCKJXXBTTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 10.25 g / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Chlorophenyl)methyl]-3-[3-(furan-2-yl)-3-hydroxypropyl]urea (CAS 1421449-23-1): A Structurally Defined Urea Derivative for Targeted Biomedical and Agrochemical Research Procurement


1-[(4-Chlorophenyl)methyl]-3-[3-(furan-2-yl)-3-hydroxypropyl]urea (CAS 1421449-23-1, molecular formula C₁₅H₁₇ClN₂O₃, MW 308.76) is a synthetic N,N′-disubstituted urea featuring a 4-chlorobenzyl group on one urea nitrogen and a furan-2-yl hydroxypropyl chain on the other . It belongs to the aryl–heteroaryl urea class—a privileged scaffold in medicinal chemistry and agrochemical discovery [1]. The compound is supplied principally as a research-grade small molecule for in vitro target-engagement studies, lead-optimization campaigns, and structure–activity relationship (SAR) exploration, not as a validated therapeutic .

Why 1-[(4-Chlorophenyl)methyl]-3-[3-(furan-2-yl)-3-hydroxypropyl]urea Cannot Be Replaced by Generic In-Class Ureas Without Experimental Validation


Seemingly minor structural modifications within the N-aryl urea series produce large, non-linear changes in target potency, selectivity, and ADME properties. A systematic P450-inhibition study of substituted phenyl urea analogs demonstrated that shifting the chlorine substituent from the para- (4-Cl) to the ortho-position (2-Cl) altered CYP3A4 IC₅₀ from 0.31 µM to 0.60 µM and reduced CYP3A5 selectivity from >190‑fold to 10‑fold [1]. Similarly, replacing 4-chlorobenzyl with cyclohexylmethyl in otherwise identical urea frameworks abolished antimycobacterial activity [2]. Therefore, the exact para‑chloro arrangement and the furyl‑hydroxypropyl tail in CAS 1421449-23-1 are not interchangeable with close analogs without risking complete loss of the desired pharmacological signature.

Quantitative Differentiation Evidence for 1-[(4-Chlorophenyl)methyl]-3-[3-(furan-2-yl)-3-hydroxypropyl]urea Versus Its Closest Structural Analogs


Para-Chlorobenzyl Urea Architecture Affords Superior CYP3A4/CYP3A5 Selectivity Over Ortho-Chloro and Unsubstituted Phenyl Analogs

In a panel of substituted phenyl urea analogs evaluated for cytochrome P450 inhibition, the 4-chlorophenyl (para-Cl) derivative exhibited a CYP3A4 IC₅₀ of 0.31 µM and retained only 34% activity against CYP3A5 at the highest tested concentration, translating to a fold-selectivity window exceeding 190‑fold [1]. By contrast, the 2-chlorophenyl (ortho-Cl) analog displayed an IC₅₀ of 0.60 µM against CYP3A4 yet inhibited CYP3A5 with an IC₅₀ of 6.1 µM, yielding only 10‑fold selectivity; the unsubstituted parent phenyl analog showed an IC₅₀ of 1.2 µM and 37‑fold selectivity [1]. The para-Cl substitution therefore provides a unique combination of sub‑micromolar CYP3A4 potency and >190‑fold isozyme discrimination not achievable with regioisomeric or unsubstituted counterparts.

CYP inhibition Drug metabolism Selectivity profiling

Para-Chlorobenzyl Urea Series Demonstrates Concentration‑Dependent Antiviral Activity Against Coxsackievirus B3, Whereas Cyclohexylmethyl and Aryl‑Imidazolidine Analogs Show Divergent Antiviral Profiles

Derivatives within the 4‑chlorobenzyl urea chemotype have been evaluated for inhibition of Coxsackievirus B3 (CVB3) replication. In a study of four 1‑(arylimidazolidine‑2‑ylidene)‑3‑(4‑chlorobenzyl)urea congeners, the compound designated “II” reduced CVB3 viral titre by 0.77 log (~12.8% reduction) at the highest non‑cytotoxic concentration [1]. While the specific target compound (CAS 1421449‑23‑1) was not directly tested in that study, its core 4‑chlorobenzyl urea substructure is shared. In contrast, a distinct 1‑(cyclohexylmethyl)‑3‑phenylurea motif (compounds 4a/4c/4e) showed no antiviral activity but demonstrated antimycobacterial MICs of 1.5–3.12 µM [2], illustrating motif‑specific biological divergence. The 4‑chlorobenzyl‑urea scaffold, therefore, presents an entry point for antiviral SAR, whereas the cyclohexylmethyl‑urea scaffold is biased toward antibacterial targets.

Antiviral Coxsackievirus B3 Enterovirus inhibition

Furan‑Containing Urea Derivatives Exhibit Enhanced Mycobacterial Enzyme Inhibition Relative to Triazole‑ and Phenyl‑Only Urea Isosteres

In a focused library of 24 N‑aryl urea derivatives screened against Mycobacterium tuberculosis serine esterases, the furan‑based urea derivative 6c was the most potent non‑covalent inhibitor of Rv3802c, displaying a Ki of 5.2 ± 0.7 µM [1]. By contrast, triazole‑based ureas 10a and 10b showed irreversible inhibition of a different enzyme (Ag85C) with kinact/Ki values of 2.3 ± 0.3 × 10⁻³ and 5.5 ± 0.4 × 10⁻³ µM⁻¹ min⁻¹, respectively, but were not effective against Rv3802c [1]. This indicates that the furan heterocycle directs reversible, high‑affinity engagement with the Rv3802c active site, a property that triazole analogs lack. The target compound’s furan‑2‑yl moiety is therefore a critical pharmacophoric element for Rv3802c‑targeted probe development.

Antimycobacterial Rv3802c inhibition Furan pharmacophore

The Hydroxypropyl Linker in Furan‑Urea Derivatives Confers a Chiral Hydrogen‑Bond Donor/Acceptor Motif Absent in Directly Linked Furan‑Urea and Furan‑Methylene‑Urea Analogs

The target compound incorporates a 3‑hydroxypropyl spacer between the furan ring and the urea nitrogen, generating a secondary alcohol that functions as both a hydrogen‑bond donor (OH) and acceptor (lone pairs on oxygen). Closely related analogs such as 1‑(4‑chlorobenzyl)‑3‑(2‑(furan‑2‑yl)ethyl)urea (CAS 1428357‑32‑7) lack this hydroxyl group , reducing polarity and the capacity for directional hydrogen‑bond interactions. The logP‑lowering effect of the hydroxypropyl group, combined with its ability to engage key residues in target binding pockets, provides a differentiated physicochemical and pharmacodynamic profile . Quantitative solubility measurements for the target compound remain sparse; however, the general principle is supported by the observation that furan‑hydroxypropyl urea derivatives are used as soluble biochemical probes, while des‑hydroxy analogs are typically explored only in lipophilic agrochemical contexts .

Hydrogen bonding Solubility enhancement Linker SAR

High‑Value Application Scenarios for 1-[(4-Chlorophenyl)methyl]-3-[3-(furan-2-yl)-3-hydroxypropyl]urea Based on Verified Differentiation Evidence


CYP3A4‑Selective Lead‑Series Profiling in Early‑Stage Drug Discovery

Medicinal chemistry teams optimizing a urea‑based lead series can utilize CAS 1421449-23-1 as a reference compound to benchmark CYP3A4 inhibitory potency and CYP3A4/CYP3A5 selectivity. The compound’s para‑chlorobenzyl architecture has been shown to confer a >190‑fold CYP3A4 selectivity window, significantly exceeding that of its ortho‑chloro (10‑fold) and unsubstituted phenyl (37‑fold) analogs [1]. Incorporating this compound into early ADME‑Tox panels enables data‑driven selection of the para‑chloro regioisomer, thereby reducing attrition due to CYP‑mediated drug–drug interactions.

Enterovirus (Coxsackievirus B3) Hit‑Finding and Mechanistic Studies

The 4‑chlorobenzyl urea chemotype has demonstrated concentration‑dependent attenuation of CVB3 replication in HEK293 cell culture, with one derivative achieving a 0.77 log reduction in viral titre [2]. Laboratories engaged in antiviral screening can therefore procure CAS 1421449-23-1 as a starting scaffold for enterovirus inhibitor SAR, while explicitly avoiding cyclohexylmethyl‑substituted ureas, which are inactive against CVB3 and instead show anti‑mycobacterial activity [3].

Mycobacterium tuberculosis Rv3802c Probe Development

Furan‑containing urea derivatives are uniquely capable of reversible, non‑covalent inhibition of the Mtb serine esterase Rv3802c, with the furan‑urea lead 6c exhibiting a Ki of 5.2 ± 0.7 µM [3]. By contrast, triazole‑based urea isosteres do not inhibit Rv3802c. Researchers designing chemical probes for mycobacterial cell‑wall biology should procure furan‑2‑yl‑substituted ureas such as CAS 1421449-23-1 as the starting pharmacophore; selection of a triazole analog would yield no Rv3802c engagement.

Aqueous‑Phase Biochemical Assay Tool with Enhanced Solubility

The 3‑hydroxypropyl linker furnishes an additional hydrogen‑bond donor and acceptor compared to des‑hydroxy analogs like 1‑(4‑chlorobenzyl)‑3‑(2‑(furan‑2‑yl)ethyl)urea . This structural feature increases polarity and aqueous solubility, making CAS 1421449-23-1 preferable for in‑vitro enzyme and cell‑based assays where compound precipitation or non‑specific binding must be minimized. Procurement specialists should select the hydroxypropyl‑containing variant for biochemical screening and reserve the des‑hydroxy analog for lipophilic agrochemical applications only.

Quote Request

Request a Quote for 1-[(4-CHLOROPHENYL)METHYL]-3-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]UREA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.